![molecular formula C7H5BrFNO B1288924 4-Bromo-3-fluorobenzamide CAS No. 759427-20-8](/img/structure/B1288924.png)
4-Bromo-3-fluorobenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-3-fluorobenzamide involves various chemical reactions and methodologies. For instance, the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, a compound with a benzamide moiety, was achieved through techniques such as GC–MS, elemental analyses, and 1H NMR and FTIR spectroscopy. The compound was crystallized in the triclinic space group P-1, indicating a specific molecular arrangement . Another related synthesis is the preparation of 4-[18F]Fluorobromo- and [18F]fluoroiodobenzene, which are precursors for organometallic nucleophilic reagents. These were synthesized via nucleophilic exchange on corresponding phenyl-trimethylammonium salts, with optimization leading to significant radiochemical yields . Additionally, 1,2-Bis(bromomethyl)-4-fluorobenzene was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination, with the reaction conditions carefully optimized .
Molecular Structure Analysis
The molecular structure of compounds in the benzamide family, such as 4-Bromo-3-fluorobenzamide, can be complex. The crystal structure of a related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, shows that the carbonyl and thiourea groups are almost planar with a specific conformation around the central moiety. This conformation was studied using X-ray diffraction and quantum chemical calculations . The crystal structures of other benzamides, such as 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, have been reported to show varying dihedral angles between the benzene rings, which can influence the compound's properties .
Chemical Reactions Analysis
The chemical reactions involved in synthesizing benzamide derivatives are critical for understanding their properties and potential applications. The preparation of 4-fluorobromobenzene and 4-fluoroiodobenzene, for example, involves nucleophilic exchange reactions, which are influenced by the leaving ability of the trimethylammonium group and the basicity of the counter anion . The synthesis of 1,2-Bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine includes steps such as diazotization and bromination, with the reaction conditions being crucial for the yield and purity of the product .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-fluorobenzamide and its derivatives are determined by their molecular structures and the nature of their substituents. The planarity of the carbonyl and thiourea groups, as well as the dihedral angles between benzene rings, can affect the vibrational properties, as studied by FTIR and FT-Raman spectroscopy . The crystallographic analysis provides insights into the solid-state structure, which is essential for understanding the compound's reactivity and interactions . The optimization of synthesis conditions, as discussed in the preparation of related compounds, also plays a role in defining the final properties of these molecules .
Scientific Research Applications
Crystal Structure Analysis
The crystal structures of various benzamide derivatives, including 3-fluorobenzamide and 3-bromobenzamide, have been studied extensively. Such research provides valuable insights into the dihedral angles and molecular conformations which are crucial for understanding their chemical behavior and potential applications (Suchetan et al., 2016).
Electrochemical Fluorination
Electrochemical fluorination is another area where derivatives of 4-bromobenzamide have been explored. This process involves the fluorination of aromatic compounds, including 4-bromobenzamide, to produce various fluorinated derivatives. These reactions are significant in developing new chemical entities with potential applications in various fields (Shainyan & Danilevich, 2006).
Synthesis of Antimicrobial Agents
The synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promise as antimicrobial agents. These compounds, synthesized through various methods including microwave induction, have been tested against different bacterial and fungal strains. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial activity (Desai et al., 2013).
Charge Density Analysis
Charge density distribution studies of fluorobenzamides, such as 4-fluorobenzamide, provide insights into intermolecular interactions within molecular crystals. These studies are crucial for understanding the electronic properties and reactivity of these compounds (Hathwar & Row, 2011).
Radiosynthesis and Imaging
4-Bromo-3-fluorobenzamide derivatives have been used in the radiosynthesis of ligands for serotonin-5HT2 receptors and sigma receptors, showing potential as tracers in gamma-emission tomography and PET imaging. These compounds could be vital in neurological and cancer research (Mertens et al., 1994), (Shiue et al., 1997).
Application in Lithium-Ion Batteries
The use of bromo-fluoro benzene derivatives as electrolyte additives in lithium-ion batteries has been researched. These additives enhance the thermal stability and safety of the batteries, showing the versatile applications of bromo-fluoro benzene compounds in energy storage technology (Zhang Qian-y, 2014).
Environmental Dehalogenation
Studies on Alcaligenes denitrificans NTB-1 have shown its ability to utilize bromo- and fluoro-benzamides, including 4-bromo-3-fluorobenzamide, for environmental dehalogenation. This process is crucial for bioremediation and the breakdown of halogenated organic pollutants (van den Tweel et al., 1987).
properties
IUPAC Name |
4-bromo-3-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCJLZDBTNZHSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619832 | |
Record name | 4-Bromo-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-fluorobenzamide | |
CAS RN |
759427-20-8 | |
Record name | 4-Bromo-3-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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